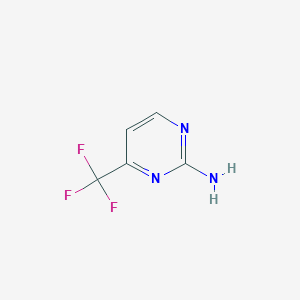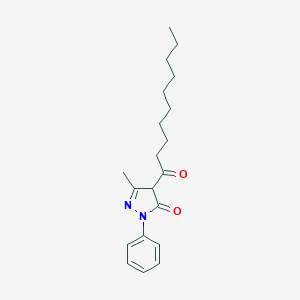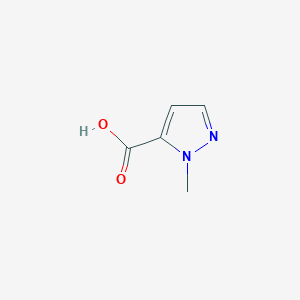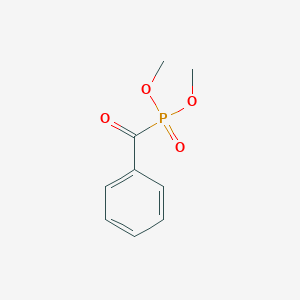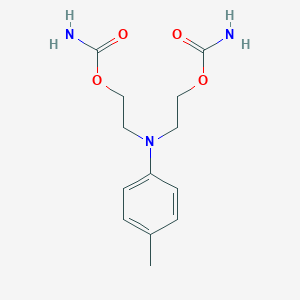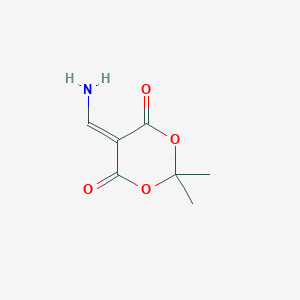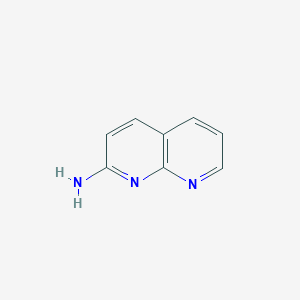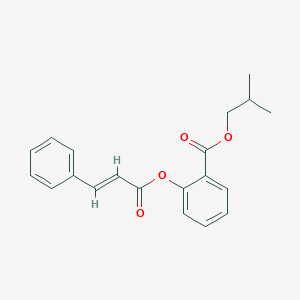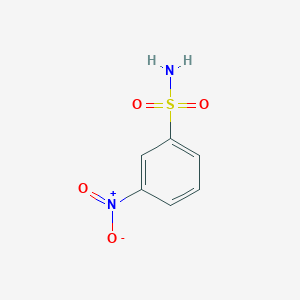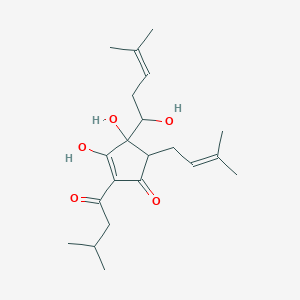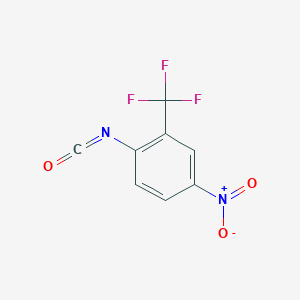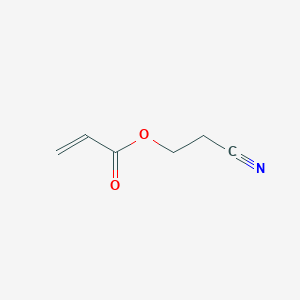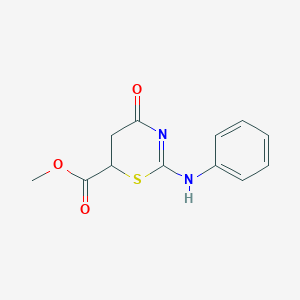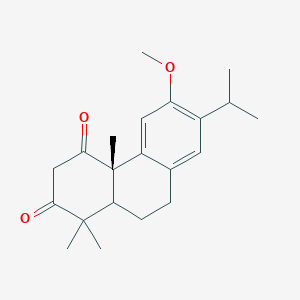
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione, also known as ATRA (all-trans retinoic acid), is a derivative of vitamin A. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, skin disorders, and autoimmune diseases.
作用机制
The mechanism of action of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is mainly through its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione binding to RARs and RXRs leads to the activation of various signaling pathways, including MAPK and PI3K-Akt, which regulate cell proliferation, differentiation, and apoptosis.
生化和生理效应
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects on the body. It can regulate gene expression, modulate the immune system, and induce differentiation of cancer cells. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be involved in the regulation of bone metabolism, lipid metabolism, and glucose homeostasis.
实验室实验的优点和局限性
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has several advantages for lab experiments, including its stability, solubility, and availability. However, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione also has some limitations, such as its potential toxicity, which can affect the viability of cells and animals used in experiments. Therefore, careful consideration of the dosage and duration of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione treatment is necessary to avoid toxicity.
未来方向
There are several future directions for research on (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One potential area of research is the development of novel analogs of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic targets for (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in various diseases. Moreover, the combination of (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
合成方法
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be synthesized chemically from retinol through a series of reactions, including oxidation, esterification, and isomerization. Alternatively, it can also be obtained from natural sources, such as liver, fish, and dairy products.
科学研究应用
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to induce differentiation of cancer cells, leading to their growth inhibition and apoptosis. (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has also been found to be effective in treating skin disorders, such as acne, psoriasis, and photoaging. In addition, (4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to modulate the immune system, making it a potential candidate for treating autoimmune diseases.
属性
CAS 编号 |
18326-18-6 |
|---|---|
产品名称 |
(4As)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
分子式 |
C21H28O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(4aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)14-9-13-7-8-17-20(3,4)18(22)11-19(23)21(17,5)15(13)10-16(14)24-6/h9-10,12,17H,7-8,11H2,1-6H3/t17?,21-/m1/s1 |
InChI 键 |
NJIQCVUBHNDCSR-FBLFFUNLSA-N |
手性 SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
规范 SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
同义词 |
(5ξ)-13-Isopropyl-12-methoxypodocarpa-8,11,13-triene-1,3-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



